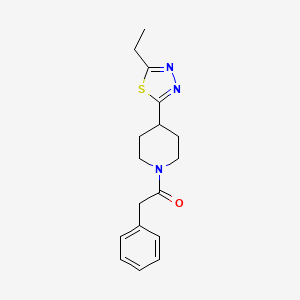

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

Description

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 5-ethyl-1,3,4-thiadiazol-2-yl group and linked to a phenylethanone moiety. The ethyl group at the 5-position of the thiadiazole may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability. The phenylethanone scaffold is common in bioactive molecules, suggesting possible applications in medicinal chemistry, such as kinase inhibition or CNS-targeted activity .

Properties

IUPAC Name |

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-15-18-19-17(22-15)14-8-10-20(11-9-14)16(21)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTYJCVPLPRSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions.

Piperidine Ring Formation: The piperidine ring is usually formed by cyclization reactions involving appropriate amines and aldehydes or ketones.

Coupling Reactions: The thiadiazole and piperidine rings are then coupled together using suitable coupling agents such as carbodiimides or phosphonium salts.

Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the piperidine-thiadiazole intermediate is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or microbial resistance.

Comparison with Similar Compounds

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone vs. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

- Key Differences: Heterocycle: The target compound contains a 1,3,4-thiadiazole, while the comparator has a 1,3,4-oxadiazole and an imidazole. Substituents: The oxadiazole-based compound includes a methyl-substituted imidazole, which may enhance hydrogen bonding compared to the ethyl-thiadiazole.

- Implications : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles, but the imidazole in the comparator could confer additional pharmacophoric interactions .

This compound vs. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Key Differences :

- Heterocycle : Tetrazole (in comparators) vs. thiadiazole.

- Synthesis : Tetrazole derivatives are synthesized via reaction with sodium azide, while thiadiazoles often require sulfur-containing precursors.

- Bioactivity : Tetrazoles act as carboxylic acid bioisosteres, making them suitable for targeting zinc-dependent enzymes. Thiadiazoles are more lipophilic, favoring passive diffusion.

- Implications : The tetrazole derivatives may exhibit enhanced solubility and ionizability, whereas the ethyl-thiadiazole compound likely has superior CNS penetration due to increased lipophilicity .

Substituent Effects

This compound vs. 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone

- Key Differences :

- Substituents : The comparator has a 4-hydroxyphenyl and thienyl group, introducing hydrogen-bonding (hydroxyl) and π-π stacking (thienyl) capabilities.

- Core Structure : The dihydropyrazole ring in the comparator may confer conformational flexibility, unlike the rigid thiadiazole.

- Implications : The hydroxyl group improves aqueous solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation). The ethyl-thiadiazole compound’s lack of polar groups could extend its half-life .

This compound vs. 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-1-phenylethanone

- Key Differences: Substituents: Amino group (comparator) vs. ethyl group (target compound) on the thiadiazole.

- Implications: The amino-thiadiazole may exhibit stronger binding to enzymes like kinases but could be prone to oxidation, whereas the ethyl group offers steric bulk and stability .

Biological Activity

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting data in tabular form for clarity.

Chemical Structure and Properties

Molecular Formula : C18H22N4O2S

Molecular Weight : 342.45 g/mol

CAS Number : 354542-00-0

The compound features a piperidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the phenylethanone group further enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

In a study evaluating new thiadiazole-based anticancer agents, it was found that modifications in the structure significantly influenced their potency. The compound 4i exhibited the most potent activity against MCF-7 cells with an IC50 value of 2.32 µg/mL, attributed to its ability to induce apoptosis through increased Bax/Bcl-2 ratios and activation of caspase pathways .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 µg/mL |

| Antifungal | Candida albicans | 10 µg/mL |

The antimicrobial efficacy is believed to stem from their ability to disrupt microbial membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by structural modifications. For example:

- Substitution Patterns : Variations in the position and type of substituents on the piperidine or thiadiazole rings can enhance or reduce activity.

- Linker Variations : The nature of the linker between the thiadiazole and piperidine affects solubility and bioavailability.

A study demonstrated that shifting an ethoxy group from the para to ortho position increased anticancer activity by fourfold .

Case Studies

- In Vivo Studies : An in vivo study using tumor-bearing mice showed that a related compound effectively targeted sarcoma cells, suggesting potential for targeted cancer therapies .

- Clinical Relevance : Thiadiazole derivatives are being explored for their potential as lead compounds in drug development against various cancers due to their selective cytotoxicity towards cancer cells over normal cells .

Q & A

Basic Question: What are the key structural features of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone that influence its biological activity?

Answer:

The compound’s biological activity is influenced by three critical structural elements:

- Thiadiazole ring : Acts as a hydrogen-bond acceptor and electron donor, enhancing interactions with biological targets like enzymes or receptors .

- Piperidine moiety : Provides conformational flexibility, enabling optimal binding to hydrophobic pockets in target proteins .

- Phenyl group : Contributes to lipophilicity, improving membrane permeability and bioavailability .

Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate these interactions.

Basic Question: How can researchers optimize the synthetic yield of this compound?

Answer:

Key optimization strategies include:

- Reaction conditions : Maintain temperatures between 60–80°C and pH 7–8 to prevent side reactions .

- Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Validation : Monitor intermediates via ¹H NMR (e.g., disappearance of piperidine NH signals at δ 3.2 ppm) and HPLC (retention time ~12.5 min) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or target specificity. A systematic approach includes:

Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays (e.g., MTT) to confirm target engagement .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the ethyl group with methyl) to isolate pharmacophoric contributions .

Example : If antimicrobial activity varies, test against isogenic bacterial strains to rule out efflux pump interference .

Advanced Question: What is the impact of stereochemistry on the compound’s mechanism of action?

Answer:

The fluorophenyl and piperidine groups may introduce stereochemical complexity, influencing enantioselective interactions. For example:

- (R)-enantiomer : Could exhibit stronger binding to G-protein-coupled receptors due to spatial compatibility .

- (S)-enantiomer : May show reduced off-target effects in kinase assays .

Methodology : - Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .

- X-ray crystallography : Resolve cocrystal structures with target proteins (e.g., cytochrome P450) to map binding modes .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced potency?

Answer:

- Molecular Dynamics (MD) simulations : Predict binding stability of derivatives in solvent (e.g., water, 100 ns simulations) .

- QSAR models : Train models using datasets of thiadiazole derivatives to correlate substituent electronegativity with IC50 values .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed modifications (e.g., substituting ethyl with cyclopropyl) .

Validation : Synthesize top candidates and compare predicted vs. experimental EC50 in dose-response assays .

Comparative Analysis of Structurally Similar Compounds

| Compound Name | Key Structural Differences | Biological Activity | Uniqueness of Target Compound |

|---|---|---|---|

| Thiadiazole Derivative A | Lacks piperidine moiety | Antimicrobial | Piperidine enhances CNS penetration |

| Fluorinated Thiadiazole C | Fluorine at thiadiazole C5 | Anticancer | Ethyl group improves metabolic stability |

| Piperidine-based Compound B | Alkoxy substituents on piperidine | Analgesic | Phenyl group increases logP for BBB crossing |

Key Methodological Recommendations

- Synthesis : Use Schlenk techniques to prevent oxidation of thiadiazole intermediates .

- Characterization : Combine LC-MS (for purity) and 2D-NMR (¹H-¹³C HSQC) for structural confirmation .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’-factor >0.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.